molecular formula C16H18BrFN2O3 B2640758 N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide CAS No. 2199831-81-5

N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2640758
CAS No.: 2199831-81-5
M. Wt: 385.233
InChI Key: VXCMGKYQXUPDLA-UHFFFAOYSA-N
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Description

N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound that features a morpholine ring substituted with a 3-bromo-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.

    Introduction of the 3-bromo-4-fluorophenyl group: This step involves the substitution reaction of the morpholine ring with 3-bromo-4-fluorobenzoyl chloride under basic conditions.

    Formation of the oxopropyl group: This can be achieved through the reaction of the intermediate with a suitable acylating agent.

    Final coupling: The final step involves the coupling of the intermediate with prop-2-enamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-3-fluorobenzamide
  • N-(4-Bromo-3-methylphenyl)-2-((4-fluorophenyl)thio)acetamide
  • 4-(3-Bromo-4-fluorobenzoyl)morpholine

Uniqueness

N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[3-[2-(3-bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrFN2O3/c1-2-15(21)19-6-5-16(22)20-7-8-23-14(10-20)11-3-4-13(18)12(17)9-11/h2-4,9,14H,1,5-8,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCMGKYQXUPDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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